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Abstract
Davalintide (formerly AC2307) is a synthetic, 32-amino acid peptide analogue of human

amylin, engineered for enhanced pharmacological properties in the pursuit of anti-obesity

therapeutics. As a chimera of rat amylin and salmon calcitonin, it was designed to leverage the

anorectic and metabolic benefits of amylin with improved potency and duration of action. This

document provides a comprehensive technical overview of the discovery, synthesis,

mechanism of action, and pharmacological profile of Davalintide, supported by preclinical and

clinical data. Detailed experimental protocols and signaling pathway visualizations are included

to serve as a resource for researchers in the field of metabolic disease and peptide drug

development.

Discovery and Rationale
Amylin is a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells,

playing a physiological role in glucose homeostasis and satiety.[1] Its therapeutic potential is

limited by its propensity to aggregate and a short half-life. The first-generation analogue,

pramlintide, overcame the aggregation issue but still required multiple daily injections.
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Davalintide was developed by Amylin Pharmaceuticals as a second-generation

amylinomimetic with the goal of creating a more potent and longer-acting agent suitable for

less frequent administration.[2] It is a chimeric peptide that shares a 49% amino acid sequence

identity with rat amylin and also incorporates features of salmon calcitonin.[3] This design

strategy aimed to enhance binding affinity and signaling at key receptors involved in energy

homeostasis. Preclinical studies demonstrated that Davalintide had enhanced efficacy in

reducing food intake and body weight compared to native amylin.[4] However, development

was later discontinued after Phase II clinical trials, as it failed to demonstrate superiority over

existing therapies.[2]

Synthesis of Davalintide
The synthesis of Davalintide, a 32-amino acid peptide with a C-terminal amide and a disulfide

bridge, is achieved using standard solid-phase peptide synthesis (SPPS) methodologies. The

most common approach utilizes the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl)

strategy.

Davalintide Sequence: H-Lys-Cys-Asn-Thr-Ala-Thr-Cys-Val-Leu-Gly-Arg-Leu-Ser-Gln-Glu-

Leu-His-Arg-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Asn-Thr-Tyr-NH₂ (Disulfide bridge:

Cys²-Cys⁷)

Generalized Solid-Phase Peptide Synthesis (SPPS)
Protocol
This protocol outlines the manual synthesis of Davalintide on a Rink Amide resin, which yields

a C-terminally amidated peptide upon cleavage.

Resin Preparation:

Swell Rink Amide resin (e.g., 0.5 mmol/g substitution) in N,N-dimethylformamide (DMF) for

30 minutes in a reaction vessel.

Wash the resin with DMF (3x).

Fmoc Deprotection:

Treat the resin with 20% piperidine in DMF for 5 minutes.
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Drain and repeat the treatment for an additional 15 minutes to ensure complete removal of

the Fmoc protecting group from the resin's linker.

Wash thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x) to remove

residual piperidine.

Amino Acid Coupling:

In a separate vessel, pre-activate the first Fmoc-protected amino acid (Fmoc-Tyr(tBu)-OH)

by dissolving it (4 equivalents) with a coupling reagent like HBTU (3.95 equivalents) and a

base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

Add the activated amino acid solution to the resin and agitate for 2 hours at room

temperature.

Monitor coupling completion using a qualitative ninhydrin (Kaiser) test. If the test is

positive (indicating free amines), repeat the coupling step.

Peptide Chain Elongation:

Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each

subsequent amino acid in the Davalintide sequence, from the C-terminus to the N-

terminus.

Use appropriately side-chain protected amino acids (e.g., Asn(Trt), Arg(Pbf), Cys(Trt),

Gln(Trt), Glu(OtBu), His(Trt), Lys(Boc), Ser(tBu), Thr(tBu), Tyr(tBu)).

Cleavage and Deprotection:

After the final amino acid (Fmoc-Lys(Boc)-OH) is coupled and its Fmoc group is removed,

wash the peptidyl-resin with DCM and dry it under vacuum.

Prepare a cleavage cocktail, typically Reagent K: 82.5% trifluoroacetic acid (TFA), 5%

phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

Add the cleavage cocktail to the resin and stir for 2-3 hours at room temperature. This

simultaneously cleaves the peptide from the resin and removes the side-chain protecting

groups.
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Peptide Precipitation and Purification:

Filter the resin and collect the TFA solution containing the cleaved peptide.

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

Dry the crude peptide pellet under vacuum.

Disulfide Bond Formation and Final Purification:

Dissolve the crude linear peptide in a dilute aqueous buffer (e.g., 0.1 M ammonium

bicarbonate, pH 8.5).

Stir the solution gently in an open-to-air vessel to facilitate air oxidation of the thiol groups

on Cys² and Cys⁷ to form the intramolecular disulfide bridge. Monitor reaction completion

with Ellman's reagent and/or mass spectrometry.

Once cyclization is complete, lyophilize the solution.

Purify the final peptide using reverse-phase high-performance liquid chromatography (RP-

HPLC) on a C18 column.

Confirm the identity and purity of the final product by analytical HPLC and mass

spectrometry.
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Workflow for Solid-Phase Synthesis of Davalintide

Preparation

Synthesis Cycle (Repeated 31 times)

Finalization

1. Swell Rink Amide Resin in DMF

2. Initial Fmoc Deprotection (20% Piperidine/DMF)

3. Couple Fmoc-Amino Acid (HBTU/DIPEA)

4. Wash (DMF)

5. Ninhydrin Test

Incomplete

6. Fmoc Deprotection (20% Piperidine/DMF)

Complete

7. Wash (DMF/DCM)

Next Amino Acid

8. Cleave from Resin & Deprotect Side Chains (TFA Cocktail)

Final Amino Acid

9. Precipitate in Cold Ether

10. Oxidize to Form Disulfide Bridge (pH 8.5)

11. Purify by RP-HPLC

12. Analyze (MS & HPLC)
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Caption: Workflow for the solid-phase synthesis of Davalintide.
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Mechanism of Action and Signaling
Davalintide exerts its effects by acting as an agonist at multiple receptors within the calcitonin

family. Its primary actions are mediated through the central nervous system, specifically in the

area postrema (AP) and nucleus of the solitary tract (NTS) of the hindbrain, regions known to

regulate appetite and satiety.

Receptor Binding: Davalintide binds with high affinity to amylin receptors (AMY), calcitonin

receptors (CTR), and calcitonin gene-related peptide (CGRP) receptors. Amylin receptors

are heterodimers, typically composed of the calcitonin receptor core protein (CTR) and a

receptor activity-modifying protein (RAMP).

Neuronal Activation: Upon binding, Davalintide activates these G-protein coupled receptors,

leading to an increase in intracellular cyclic AMP (cAMP). This activation triggers

downstream signaling cascades within the neurons of the AP and NTS.

Physiological Response: The activation of these neuronal pathways results in:

Increased Satiety: Signals are relayed to higher brain centers, such as the hypothalamus,

promoting a feeling of fullness and reducing food intake.

Delayed Gastric Emptying: Amylin agonism slows the rate at which food exits the

stomach, contributing to prolonged satiety and reduced postprandial glucose excursions.

Suppression of Glucagon: Davalintide suppresses the post-meal secretion of glucagon,

which helps to lower hepatic glucose output.

The prolonged duration of action of Davalintide compared to native amylin is attributed to a

significantly slower receptor dissociation rate, rather than an extended plasma half-life.
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Davalintide Signaling Pathway in Hindbrain Neurons

Receptor Activation

Intracellular Signaling

Physiological Response

Davalintide

Amylin Receptor (CTR + RAMP) Calcitonin Receptor CGRP Receptor

G-Protein Coupled Receptor Activation

Adenylate Cyclase

↑ cAMP

Protein Kinase A

↑ c-Fos Expression (Neuronal Activation Marker)

↑ Satiety / ↓ Food Intake Delayed Gastric Emptying ↓ Glucagon Secretion

Click to download full resolution via product page

Caption: Davalintide signaling pathway in hindbrain neurons.
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Pharmacological Data
Receptor Binding Affinity
Preclinical studies established Davalintide's profile as a potent agonist at multiple calcitonin-

family receptors. While specific IC₅₀ or Kᵢ values are not consistently reported in publicly

available literature, relative affinities have been described.

Table 1: Relative Receptor Binding Affinity of Davalintide

Receptor Target Cell/Tissue Preparation
Relative Affinity Compared
to Rat Amylin

Amylin Receptor Rat Nucleus Accumbens Similar

CGRP Receptor Human SK-N-MC Cells ~10-fold Greater

| Calcitonin Receptor | Transfected HEK293 Cells | ~100-fold Greater |

Preclinical Efficacy in Rodent Models
In vivo studies in rodents highlighted Davalintide's enhanced pharmacological properties over

native amylin. These studies formed the basis for its advancement into clinical trials.

Table 2: Summary of Preclinical In Vivo Effects (Davalintide vs. Amylin)
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Parameter Davalintide Rat Amylin Reference

Duration of Food

Intake Suppression
~23 hours ~6 hours

Duration of c-Fos

Expression in AP
~8 hours ~2 hours

Gastric Emptying

ED₅₀ (Subcutaneous)
2.3 µg/kg 4.1 µg/kg

Food Intake ED₅₀

(Intraperitoneal)
5.0 µg/kg 11.3 µg/kg

Plasma Half-life (t½) ~26 minutes Similar

| Weight Loss (Sustained Infusion) | Dose-dependent, fat-specific, and durable | Effective, but

less potent | |

Clinical Studies
Davalintide advanced into Phase II clinical trials for the treatment of obesity, in a collaboration

between Amylin Pharmaceuticals and Takeda. The trials were designed to assess the safety,

tolerability, and efficacy of Davalintide on weight loss in obese individuals. However, in 2010,

the companies announced the discontinuation of Davalintide's development. The decision was

based on results from a Phase II trial which indicated that the weight loss and tolerability profile

of Davalintide was not superior to that of other ongoing obesity projects, such as the

combination of pramlintide and metreleptin. Detailed quantitative results from these trials have

not been extensively published.

Key Experimental Protocols
Protocol: c-Fos Immunohistochemistry for Neuronal
Activation
This protocol is used to map neuronal activation in brain regions like the area postrema

following peptide administration.
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Animal Treatment: Administer Davalintide or vehicle (e.g., saline) via intraperitoneal (IP)

injection to rats.

Perfusion and Fixation: At a designated time point post-injection (e.g., 2 or 8 hours), deeply

anesthetize the animals and perform transcardial perfusion with saline followed by 4%

paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

Tissue Processing: Post-fix the brain overnight in 4% PFA, then transfer to a 30% sucrose

solution for cryoprotection. Section the hindbrain on a freezing microtome at 40 µm.

Immunostaining:

Wash sections in PBS.

Incubate in a blocking solution (e.g., 3% normal goat serum with 0.3% Triton X-100 in

PBS) for 1 hour.

Incubate in primary antibody solution (e.g., rabbit anti-c-Fos, 1:5000) for 48 hours at 4°C.

Wash and incubate in biotinylated secondary antibody solution (e.g., goat anti-rabbit,

1:500) for 2 hours.

Wash and incubate in an avidin-biotin-peroxidase complex (ABC) solution for 1 hour.

Develop the signal using a diaminobenzidine (DAB) solution to produce a brown reaction

product in c-Fos-positive nuclei.

Analysis: Mount sections on slides, dehydrate, and coverslip. Quantify the number of c-Fos-

positive cells in specific brain nuclei using light microscopy and image analysis software.

Protocol: Gastric Emptying Scintigraphy
This method measures the rate of solid meal emptying from the stomach.

Animal Preparation: Fast animals overnight but allow free access to water.

Radioactive Meal: Prepare a standardized meal (e.g., a small ball of dough or scrambled

egg) mixed with a non-absorbable radioisotope, such as ⁹⁹ᵐTc-sulfur colloid.
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Administration: Allow animals to consume the radiolabeled meal voluntarily. Immediately

following consumption, administer Davalintide or vehicle via subcutaneous (SC) injection.

Imaging: At various time points (e.g., 0, 1, 2, 4, and 8 hours) post-meal, anesthetize the

animal and acquire images of the stomach region using a gamma camera.

Data Analysis:

Draw a region of interest (ROI) around the stomach on each image to measure radioactive

counts.

Correct counts for radioactive decay.

Calculate the percentage of the meal remaining in the stomach at each time point relative

to the initial counts at time 0.

Plot the percentage of gastric retention over time to determine the emptying rate and half-

time (T₅₀).
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Experimental Workflow for In Vivo Efficacy Testing

Acute Studies Chronic Studies

Data Analysis & Outcome

1a. Single IP/SC Injection (Davalintide vs. Vehicle)

2a. Measure Cumulative Food Intake (e.g., 24h) 2b. Measure Gastric Emptying (Scintigraphy) 2c. Assess Neuronal Activation (c-Fos IHC)

3. Statistical Analysis

1b. Sustained Infusion via Osmotic Pump (e.g., 4-8 weeks)

2d. Monitor Body Weight & Composition (DEXA) 2e. Assess Food Preference (e.g., high-fat vs. chow)

4. Determine Potency, Duration of Action, and Effect on Body Weight

Click to download full resolution via product page

Caption: Experimental workflow for in vivo efficacy testing.

Conclusion
Davalintide represents a significant effort in rational peptide drug design, successfully creating

an amylin analogue with enhanced potency and a prolonged duration of action at a

pharmacodynamic level. Preclinical data strongly supported its potential as a novel anti-obesity

agent by demonstrating superior anorectic effects and fat-specific weight loss compared to

native amylin. Despite this promising preclinical profile, Davalintide's clinical development was

halted as it did not offer a sufficient therapeutic advantage in Phase II trials. The story of

Davalintide underscores the challenge of translating potent preclinical efficacy into clinical
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superiority and serves as a valuable case study in the development of next-generation

metabolic peptide therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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